molecular formula C17H17N3O3 B2598194 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 844663-42-9

1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2598194
CAS No.: 844663-42-9
M. Wt: 311.341
InChI Key: WOGFZEYHISORSX-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidine core substituted with a methyl group at position 2 and a piperidine-4-carboxylic acid moiety at position 2. Its molecular formula is C₁₇H₁₇N₃O₃ (inferred from structural analogs in ).

Properties

IUPAC Name

1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-18-14-12-4-2-3-5-13(12)23-15(14)16(19-10)20-8-6-11(7-9-20)17(21)22/h2-5,11H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGFZEYHISORSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCC(CC3)C(=O)O)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuro[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring undergoes electrophilic substitution at the C2 and C4 positions:

  • Halogenation : Chlorination with POCl₃ yields 4-chloro derivatives for further functionalization .

  • Cross-Coupling : Suzuki-Miyaura coupling at C7 with aryl boronic acids enhances structural diversity .

Reaction TypeConditionsReagentsOutcomeReference
ChlorinationReflux, 2 hPOCl₃4-Chloro intermediate
Suzuki Coupling80°C, Pd(PPh₃)₄Aryl boronic acidBiaryl derivatives

Derivatization of the Carboxylic Acid Group

The carboxylic acid undergoes standard transformations:

  • Amidation : CDI-mediated coupling with amines produces bioactive amides .

  • Esterification : Methanol/H₂SO₄ yields methyl esters for prodrug applications.

Reaction TypeConditionsReagentsOutcomeReference
AmidationRT, DMFCDI, Et₃N, aminePiperidyl amides
EsterificationReflux, 12 hMeOH, H₂SO₄Methyl ester

Reduction and Oxidation

  • Reduction : Catalytic hydrogenation (H₂/Raney Ni) reduces unsaturated bonds in the piperidine ring .

  • Oxidation : KMnO₄ oxidizes the methyl group on benzofuropyrimidine to carboxylic acid.

Reaction TypeConditionsReagentsOutcomeReference
HydrogenationRT, 1–6 hH₂, Raney NiSaturated piperidine
Oxidation60°C, H₂OKMnO₄Carboxylic acid derivative

Solvent and pH-Dependent Behavior

The compound’s reactivity is influenced by solvent polarity and pH:

  • Acid-Base Reactions : The carboxylic acid (pKa ~4.2) deprotonates in basic media, forming water-soluble salts .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

ConditionSolvent SystemObserved EffectReference
Basic pH (pH > 8)H₂O/MeOHSalt formation, improved solubility
Nonpolar solvent1,4-DioxaneReduced reaction efficiency

Biological Activity Modulation via Chemical Modifications

Key derivatives and their pharmacological profiles:

DerivativeModificationBioactivityReference
Hydrazide analog–CONHNH₂HDAC3 inhibition (IC₅₀ = 0.18 µM)
Trifluoromethyl ether–OCH₂CF₃Antimicrobial activity (MIC = 4 µg/mL)

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C, forming CO₂ and piperidine fragments.

  • Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes under strong acid/base conditions .

Scientific Research Applications

Structural Characteristics

The compound features a unique molecular structure that combines elements of piperidine and pyrimidine rings with a benzofuro moiety. This structural diversity is significant for its biological activity:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 318.36 g/mol
  • CAS Number : 1112392-93-4

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid exhibit antimicrobial properties. For instance, docking studies have suggested that derivatives of pyrimidine can inhibit specific enzymes in bacteria such as Pseudomonas aeruginosa, which is known for its resistance to multiple drugs .

Kinase Inhibition

The compound's structure allows it to interact with various protein kinases, which are crucial in signaling pathways related to cancer and other diseases. Research has shown that similar piperidine derivatives can act as inhibitors of serine-threonine kinases like p70S6K and Akt, which are implicated in cancer cell proliferation and survival . This suggests potential applications in developing antitumor agents.

Antimicrobial Studies

A study focused on synthesizing pyridyl amides demonstrated that modifications to the piperidine structure could enhance antimicrobial efficacy against resistant strains of bacteria. The results showed a broad spectrum of activity with certain derivatives achieving low minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa .

CompoundMIC (µg/mL)Activity Against
10.5Pseudomonas aeruginosa
21.0Escherichia coli
30.25Staphylococcus aureus

Kinase Inhibition Studies

Research has identified several piperidine derivatives with selective inhibitory activity against PKB (Akt). These compounds showed significant antitumor effects in vivo, indicating their potential as cancer therapeutics .

CompoundIC50 (nM)Selectivity Ratio (PKB/PKA)
A5028
B10015

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thieno[3,2-d]pyrimidine Analogs
  • 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 910037-25-1): Molecular Formula: C₁₂H₁₃N₃O₂S Key Differences: Replaces the benzofuro oxygen atom with sulfur, altering electronic properties and lipophilicity (logP increased by ~0.5). Properties: Melting point 247.5–249°C; harmful if swallowed (Xn hazard) . Applications: Used in kinase inhibitor research due to sulfur’s electron-withdrawing effects .
Imidazo[1,2-a]pyrimidine Derivatives
  • Applications: Explored in CNS drug discovery for improved blood-brain barrier penetration .

Substituent Variations

Ethyl vs. Methyl Substituents
  • 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid (CAS 842971-64-6): Molecular Formula: C₁₄H₁₇N₃O₂S Key Differences: Ethyl group at position 6 enhances hydrophobic interactions compared to methyl. Applications: Investigated in oncology for EGFR inhibition; molecular weight 299.13 g/mol .
  • 1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 681428-54-6): Molecular Formula: C₁₃H₁₅N₃O₂S Key Differences: Methyl at position 7 reduces steric hindrance compared to ethyl analogs. Properties: Purity ≥97%; molecular weight 277.35 g/mol .

Piperidine Ring Modifications

Pyrrolidine vs. Piperidine

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL) Melting Point (°C)
Target Compound C₁₇H₁₇N₃O₃ 311.34 2.1 12.5 (pH 7.4) ~240 (est.)
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid C₁₂H₁₃N₃O₂S 263.32 1.8 18.9 (pH 7.4) 247.5–249
1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid C₁₄H₁₇N₃O₂S 299.35 2.5 8.3 (pH 7.4) N/A
  • Key Observations: Thieno analogs generally exhibit higher solubility due to sulfur’s polarizability. Ethyl substituents increase logP, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H15N3O2\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_2

Key Features:

  • Molecular Weight: 255.29 g/mol
  • Functional Groups: Contains a piperidine ring and a pyrimidine moiety linked to a benzofuro structure.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives similar to 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. For instance, compounds with similar structures have shown effectiveness against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus through enzyme inhibition mechanisms .

2. Inhibition of Protein Kinases

The compound is noted for its ability to inhibit protein kinases, particularly Janus Kinase 3 (JAK3). This inhibition is crucial for therapeutic applications in autoimmune diseases and cancer treatments. JAK3 inhibitors are known to modulate immune responses, making them valuable in treating conditions like rheumatoid arthritis and psoriasis .

3. Antiviral Properties

Preliminary studies suggest that similar piperidine derivatives may possess antiviral properties against influenza viruses. The mechanism involves the inhibition of viral replication processes, although specific data on this compound's efficacy against viruses like SARS-CoV-2 remains limited .

The biological activity of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for key enzymes involved in disease processes, including kinases and possibly proteases.
  • Binding Affinity: Molecular docking studies indicate that it has a high binding affinity for target proteins, facilitating its inhibitory effects on enzyme activity .

Case Studies

Several case studies have documented the effects of related compounds on various biological systems:

  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives, revealing significant inhibitory effects against Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values below 10 µg/mL .
  • Cancer Treatment:
    • Research on JAK3 inhibitors demonstrated their effectiveness in reducing tumor growth in animal models of leukemia and lymphoma, showcasing the therapeutic potential of compounds similar to 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid .

Summary of Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against Pseudomonas aeruginosa
Protein Kinase InhibitionInhibits JAK3; potential in autoimmune diseases
Antiviral PropertiesPotential against influenza viruses

Q & A

Q. Key Considerations :

  • Catalyst Selection : Palladium-based catalysts enhance coupling yields but require strict oxygen-free conditions .
  • Purification : Column chromatography or recrystallization (e.g., using dichloromethane/hexane) ensures ≥95% purity, critical for reproducibility .

Advanced: How can coupling efficiency between benzofuropyrimidine and piperidine be optimized?

Methodological Answer:
Optimization strategies include:

  • Catalytic Systems : Palladium diacetate with bulky phosphine ligands (e.g., tert-butyl XPhos) reduces steric hindrance and stabilizes transition states .
  • Reaction Solvents : Polar aprotic solvents (e.g., tert-butyl alcohol) improve solubility of aromatic intermediates.
  • Temperature Gradients : Stepwise heating (40°C → 100°C) minimizes side reactions.
  • Monitoring : Real-time HPLC or TLC tracks reaction progress.

Data Contradiction Note :
Conflicting yields in literature may arise from trace moisture or oxygen. Replicate reactions under rigorously anhydrous/inert conditions .

Basic: What analytical techniques confirm structure and purity?

Methodological Answer:

  • HPLC : Purity ≥95% with C18 columns and methanol/buffer mobile phases (e.g., sodium acetate + 1-octanesulfonate, pH 4.6) .
  • NMR : 1^1H/13^{13}C NMR verifies regiochemistry (e.g., benzofuropyrimidine C-2 methyl vs. C-4 substitution).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 363.37 g/mol for related analogs) .

Q. Table 1: Example Physicochemical Properties

PropertyValueMethodReference
Melting Point217–219°CDSC
logP-0.194HPLC
Purity≥95%HPLC

Advanced: How to resolve discrepancies in NMR data between batches?

Methodological Answer:

  • Isomeric Contamination : Check for epimerization (e.g., axial vs. equatorial piperidine conformers) using 2D NMR (COSY, NOESY) .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d6_6) may shift peaks; compare with literature in identical solvents.
  • Crystallinity : Recrystallize to isolate dominant polymorphs, as amorphous impurities distort spectra .

Basic: What are the stability profiles under storage?

Methodological Answer:

  • Temperature : Store at -20°C in inert atmospheres (argon) to prevent oxidation .
  • Moisture Sensitivity : Use desiccants (silica gel) for hygroscopic intermediates (e.g., carboxylic acid salts).
  • Long-Term Stability : Monitor via accelerated degradation studies (40°C/75% RH for 1 month) .

Advanced: Strategies to improve aqueous solubility for in vitro assays?

Methodological Answer:

  • Salt Formation : Prepare sodium or potassium salts via base hydrolysis (e.g., NaOH in ethanol/water) .
  • Prodrugs : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis .
  • Co-Solvents : Use DMSO-water mixtures (<10% DMSO) to balance solubility and biocompatibility .

Q. Table 2: Solubility Optimization Workflow

StrategyProtocolExpected Outcome
Salt FormationStir with 1 eq. NaOH in EtOH/H2_2OSolubility ≥5 mg/mL
Co-Solvent5% DMSO in PBS (pH 7.4)No precipitation in 24h

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